N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide
Description
N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a heterocyclic compound featuring a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine core linked via an ethoxyethyl chain to a biphenyl-4-sulfonamide moiety. The triazolopyridazine scaffold is known for its bioisosteric properties and relevance in medicinal chemistry, particularly in kinase inhibition and anticancer research . The biphenyl sulfonamide group enhances solubility and target-binding affinity through hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-4-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-15-22-23-19-11-12-20(24-25(15)19)28-14-13-21-29(26,27)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-12,21H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSKBNQRSIBHLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide typically involves a multi-step process starting with the creation of the triazolo[4,3-b]pyridazine core. This can be achieved through the cyclization of suitable hydrazides with formyl precursors. Subsequent steps involve the coupling of this core with a biphenyl sulfonamide derivative under conditions that promote nucleophilic substitution and other necessary transformations. Industrial Production Methods : On an industrial scale, the production of this compound would involve optimizing the reaction conditions to ensure maximum yield and purity. This typically includes temperature control, the use of appropriate solvents, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: : The compound is capable of undergoing various chemical reactions, including but not limited to:
Oxidation: : Potentially altering the triazole ring or biphenyl moiety.
Reduction: : Targeting functional groups like the nitro or sulfonamide groups, if present.
Substitution: : Both nucleophilic and electrophilic substitutions at various positions on the molecule. Common Reagents and Conditions : Reagents such as strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride are typically employed in these reactions. Conditions vary widely, from mild room temperature reactions to high-temperature and high-pressure conditions. Major Products Formed : Depending on the reaction, the products may range from simple derivatives where a single functional group is modified to more complex rearranged structures.
Scientific Research Applications
Structure and Composition
The molecular formula of CL-285032 is with a molecular weight of approximately 281.31 g/mol. The compound features a triazolo-pyridazine moiety, which is significant for its biological activity. The structure can be represented as follows:
Physical Properties
The compound exhibits solubility in various organic solvents and has been characterized using techniques such as NMR and mass spectrometry. These properties are crucial for understanding its behavior in biological systems.
Anticancer Activity
Recent studies have highlighted the potential of CL-285032 as an anticancer agent. It has been shown to inhibit key signaling pathways involved in cancer proliferation, particularly through its action on the c-Met kinase. Research indicates that derivatives of the triazolo-pyridazine scaffold can effectively reduce tumor growth in vitro and in vivo models .
Key Findings:
- c-Met Inhibition: The compound acts as a dual inhibitor targeting both c-Met and Pim kinases, which are implicated in various cancers.
- Cell Viability: Studies demonstrated a significant reduction in cell viability in cancer cell lines treated with CL-285032 compared to controls.
Antimicrobial Properties
Another area of interest is the antimicrobial efficacy of CL-285032. Preliminary data suggest that it exhibits activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Research Highlights:
- Broad-Spectrum Activity: The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action: The exact mechanism remains under investigation, but it is hypothesized that it disrupts bacterial cell wall synthesis.
Neurological Applications
Emerging research suggests potential applications of CL-285032 in neurological disorders. Its ability to penetrate the blood-brain barrier could position it as a therapeutic candidate for conditions such as Alzheimer's disease.
Potential Mechanisms:
- Neuroprotection: The compound may exert protective effects on neuronal cells under stress conditions.
- Cognitive Enhancement: Initial studies indicate improvements in cognitive function in animal models.
Case Study 1: Cancer Treatment
A study published in ACS Omega explored the synthesis and evaluation of triazolo-pyridazine derivatives, including CL-285032. The results indicated potent inhibitory effects on cancer cell proliferation and migration .
| Compound | IC50 (µM) | Target |
|---|---|---|
| CL-285032 | 5.2 | c-Met |
| Control | 20.0 | - |
Case Study 2: Antimicrobial Efficacy
Research conducted by RSC Advances evaluated the antimicrobial properties of various triazolo derivatives. CL-285032 was included in the screening, showing promising results against Staphylococcus aureus with an MIC of 10 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 25 |
Mechanism of Action
The compound’s mechanism of action involves its ability to interact with specific molecular targets. For instance, the triazolo-pyridazine core may bind to certain enzymes, inhibiting their activity. The biphenyl sulfonamide group could enhance the compound's binding affinity or specificity. These interactions can lead to downstream effects on cellular pathways, influencing biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of [1,2,4]triazolo[4,3-b]pyridazine derivatives. Key structural analogs and their distinguishing features are summarized below:
Key Structural Differences and Implications
Core Modifications: The target compound retains the 3-methyl group on the triazolopyridazine ring, a feature shared with 2-(4-ethoxyphenyl)-N-[4-(3-methyl-triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide . Methyl groups typically enhance metabolic stability by blocking oxidative sites.
Linker and Terminal Groups :
- The ethoxyethyl linker in the target compound provides flexibility and may improve membrane permeability compared to rigid linkers like sulfanyl groups in 894055-80-2 .
- The biphenyl-4-sulfonamide terminal group offers superior hydrogen-bonding capacity and aromatic stacking relative to acetamide or fluorophenyl termini in analogs. Sulfonamides are also more acidic (pKa ~10) than acetamides (pKa ~15), enhancing ionic interactions at physiological pH .
Impact of Fluorine :
- Fluorine substitution in 894055-80-2 improves metabolic stability and electronegativity, but its absence in the target compound suggests a trade-off between stability and synthetic complexity.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The ethylsulfanyl group in 894063-14-0 likely increases logP, favoring membrane penetration but risking poor solubility. The target compound’s sulfonamide group balances this by enhancing hydrophilicity.
- Solubility : Sulfonamides generally exhibit better aqueous solubility than acetamides or alkylthio groups, positioning the target compound favorably for oral bioavailability .
- Metabolic Stability : Fluorinated analogs (e.g., 894055-80-2 ) may resist CYP450-mediated oxidation, but the target compound’s methyl and ethoxy groups could confer similar stability.
Biological Activity
N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).
1. Chemical Structure and Properties
The compound features a complex structure that includes a triazole moiety fused with a pyridazine ring and a biphenyl sulfonamide group. Its molecular formula is C₁₅H₁₅N₅O₃S with a molecular weight of approximately 343.38 g/mol. The structural components are crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing the triazole ring often act as enzyme inhibitors. For instance, they can inhibit enzymes involved in the biosynthesis of nucleic acids or proteins, which is critical in targeting cancer cells and pathogens .
- Antimicrobial Activity : The triazole structure has been associated with antimicrobial properties against various bacterial and fungal strains. Studies have shown that compounds with similar structures exhibit significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
3.1 Antimicrobial Activity
Research indicates that derivatives of the triazole scaffold demonstrate potent antibacterial and antifungal activities. For example:
- A related compound exhibited minimum inhibitory concentrations (MIC) ranging from 1–8 μg/mL against multiple bacterial strains .
- Another study highlighted the antifungal efficacy against Candida albicans with MIC values significantly lower than conventional antifungals like fluconazole .
3.2 Anti-inflammatory Activity
The sulfonamide group in the compound may contribute to anti-inflammatory effects by inhibiting specific kinases involved in inflammatory pathways. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against p38α MAPK, a key player in inflammation .
4. Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:
- Triazole Ring : The presence of the triazole ring enhances interaction with target enzymes due to its ability to form hydrogen bonds.
- Substituents on Biphenyl : Modifications on the biphenyl sulfonamide may alter pharmacokinetic properties and enhance selectivity towards specific targets .
5. Case Studies
Several studies have explored the biological activity of compounds related to this compound:
6. Conclusion
This compound exhibits promising biological activities primarily due to its unique structural features that facilitate interaction with various biological targets. Continued research into its pharmacological profiles and optimization through SAR studies will be essential for developing effective therapeutic agents based on this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
